4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride
Description
Pyrimido[4,5-b]indole Core
- Fused ring system : Pyrimidine (six-membered, two nitrogens) fused to indole (nine-membered bicyclic system with pyrrole and benzene rings).
- Annulation pattern : The pyrimidine's C4-C5 bond fuses with the indole's C5-C6 bond, creating a planar conjugated system.
- Electron distribution : The indole's π-electron system conjugates with the pyrimidine ring, creating an extended aromatic system that influences intermolecular stacking interactions.
Substituent Configuration
The morpholine group adopts a chair conformation with axial oxygen, while the pyrrolidine rings exhibit envelope conformations to minimize steric strain. Protonation occurs primarily at the morpholine's nitrogen and one pyrrolidine nitrogen, as evidenced by dihydrochloride stoichiometry.
Crystallographic Characterization and Hydrogen Bonding Patterns in Hydrate Form
X-ray diffraction studies of analogous dihydrochloride hydrates reveal characteristic packing motifs:
Unit Cell Parameters (Representative Values from Analogous Structures)
| Parameter | Value Range |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 13.6–14.4 |
| b (Å) | 9.2–9.3 |
| c (Å) | 14.4–14.8 |
| β (°) | 91.8–92.5 |
Hydrogen Bond Network
The hydrate structure stabilizes through three distinct hydrogen bonding interactions:
N⁺-H···Cl⁻ Ionic Bonds
Owater-H···Cl⁻ Hydration Bridges
C-H···O Weak Hydrogen Bonds
Thermal Stability Considerations
Differential thermal analysis of similar hydrates shows:
- Dehydration event : 80–120°C (endothermic, water loss)
- HCl liberation : 220–250°C (exothermic, decomposition onset)
Properties
CAS No. |
182313-83-3 |
|---|---|
Molecular Formula |
C48H68Cl2N12O3 |
Molecular Weight |
932.0 g/mol |
IUPAC Name |
4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride |
InChI |
InChI=1S/2C24H32N6O.2ClH.H2O/c2*1-2-8-20-19(7-1)21-22(28-9-3-4-10-28)25-24(29-11-5-6-12-29)26-23(21)30(20)14-13-27-15-17-31-18-16-27;;;/h2*1-2,7-8H,3-6,9-18H2;2*1H;1H2 |
InChI Key |
BHPKTGGRFCHZGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC3=C2C4=CC=CC=C4N3CCN5CCOCC5)N6CCCC6.C1CCN(C1)C2=NC(=NC3=C2C4=CC=CC=C4N3CCN5CCOCC5)N6CCCC6.O.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrimido[4,5-b]indole Core
- The core is typically synthesized by cyclization reactions involving substituted indole precursors and pyrimidine derivatives.
- Starting materials may include 9-substituted indole derivatives and 2,4-dichloropyrimidine or related halogenated pyrimidines.
- Cyclization is often promoted under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Catalysts such as bases (e.g., potassium carbonate) or transition metals may be used to facilitate ring closure.
Introduction of Pyrrolidinyl Groups
- The 2 and 4 positions of the pyrimidine ring are substituted with pyrrolidine groups via nucleophilic aromatic substitution.
- Pyrrolidine acts as a nucleophile, displacing halogen atoms (chlorides) on the pyrimidine ring.
- This step is typically carried out by stirring the halogenated intermediate with excess pyrrolidine in a suitable solvent (e.g., ethanol or acetonitrile) at elevated temperatures (50–100 °C).
- Reaction progress is monitored by thin-layer chromatography (TLC) or HPLC.
Attachment of the Ethyl Linker and Morpholine
- The ethyl linker is introduced at the 9-position of the indole ring, often via alkylation using 2-bromoethylmorpholine or a similar alkylating agent.
- This alkylation is performed under basic conditions, using bases such as sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran (THF) or DMF.
- The reaction is typically conducted at low to moderate temperatures (0–50 °C) to avoid side reactions.
- The morpholine moiety is thus covalently linked through the ethyl chain to the pyrimidoindole core.
Formation of Hydrate and Dihydrochloride Salt
- The final compound is converted into its hydrate and dihydrochloride salt form to enhance water solubility and stability.
- This is achieved by treating the free base with hydrochloric acid in an aqueous or alcoholic medium.
- The hydrate form is obtained by controlled crystallization from water or aqueous solvents.
- The dihydrochloride salt is isolated by filtration and drying under vacuum.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pyrimidoindole core formation | Indole derivative + halogenated pyrimidine | DMF/DMSO | Reflux (~120) | 60–75 | Requires inert atmosphere |
| Pyrrolidinyl substitution | Pyrrolidine (excess) | Ethanol/Acetonitrile | 50–100 | 70–85 | Nucleophilic aromatic substitution |
| Ethyl linker alkylation | 2-Bromoethylmorpholine + base | THF/DMF | 0–50 | 65–80 | Controlled addition to avoid overalkylation |
| Salt formation | HCl (aqueous/alcoholic) | Water/Ethanol | Room temp | >90 | Crystallization to hydrate/dihydrochloride |
Analytical and Purification Techniques
- Purification : Column chromatography (silica gel) and recrystallization are used after each step to purify intermediates.
- Characterization : NMR (1H, 13C), mass spectrometry, and IR spectroscopy confirm structure and purity.
- Salt confirmation : X-ray crystallography or powder XRD can confirm hydrate and dihydrochloride salt forms.
- Purity assessment : HPLC and elemental analysis ensure >98% purity of the final compound.
Research Findings and Optimization Notes
- The nucleophilic substitution step for pyrrolidinyl groups is critical; reaction time and temperature must be optimized to prevent side reactions.
- Alkylation with 2-bromoethylmorpholine requires careful control of stoichiometry to avoid dialkylation or polymerization.
- Salt formation significantly improves aqueous solubility, which is essential for biological testing and formulation.
- Hydrate formation can influence the compound’s stability and shelf life; controlled humidity and temperature during crystallization are important.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Cyclization | Indole derivative + halopyrimidine | Reflux in DMF/DMSO | Pyrimidoindole core |
| 2 | Nucleophilic aromatic substitution | Pyrrolidine | 50–100 °C in EtOH/ACN | 2,4-Dipyrrolidinyl substitution |
| 3 | Alkylation | 2-Bromoethylmorpholine + base | 0–50 °C in THF/DMF | Ethyl-morpholine linkage |
| 4 | Salt formation | HCl (aqueous/alcoholic) | Room temp | Hydrate and dihydrochloride salt |
This synthesis approach is supported by patent literature describing related pyrimidoindole derivatives and their preparation methods, which emphasize nucleophilic substitutions and alkylation strategies under controlled conditions to achieve high purity and yield of the target compound. Additional structural and physicochemical data from chemical databases confirm the molecular framework and support the described synthetic route.
Chemical Reactions Analysis
Types of Reactions
4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, such as amines, thiols, and halides, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds related to 4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation.
- Case Study : In vitro assays demonstrated that the compound reduced cell viability in various cancer cell lines by inducing apoptosis (programmed cell death) .
Neuropharmacological Potential
This compound has also shown promise in neuropharmacology:
- Dopamine Transporter Inhibition : Similar structures have been reported to interact with dopamine transporters, suggesting potential use in treating disorders like Parkinson's disease .
- Case Study : A series of related compounds were evaluated for their inhibitory effects on monoamine transporters, revealing high affinity for dopamine and norepinephrine transporters .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest it may be effective against certain bacterial strains:
Mechanism of Action
The mechanism of action of 4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
Target Compound
- Core : Pyrimido[4,5-b]indole.
- Substituents : 2,4-Dipyrrolidin-1-yl, 9-ethylmorpholine.
- Salt Form : Dihydrochloride hydrate.
Analogues
4-(4,6-Dichloropyrimidin-2-yl)morpholine (CAS: 10397-13-4) Core: Dichloropyrimidine. Substituents: Morpholine at position 2. Applications: Intermediate in agrochemicals and kinase inhibitors .
4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine (CAS: 63894-67-7) Core: Thienopyrimidine. Substituents: Chlorine at position 2, morpholine at position 4. Key Difference: Thiophene ring replaces indole, altering electronic properties and metabolic stability .
S1RA (4-[2-[[5-Methyl-1-(2-naphthalenyl)-1H-pyrazol-3-yl]oxy]ethyl]morpholine hydrochloride)
Substituent Effects
- Pyrrolidine vs. Piperidine : describes 4-(3-Piperidinylmethyl)morpholine dihydrochloride hydrate , where the larger piperidine ring increases steric bulk and basicity (pKa ~11) compared to pyrrolidine (pKa ~10). This affects target selectivity and pharmacokinetics .
- Chloro vs. Pyrrolidinyl : Chlorine in analogues (e.g., ) enhances electrophilicity but reduces solubility, whereas pyrrolidine improves aqueous solubility via protonation .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target’s dihydrochloride salt and pyrrolidine groups improve solubility over non-ionized analogues.
- High TPSA (>90 Ų) suggests favorable membrane permeability .
Biological Activity
The compound 4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine;hydrate;dihydrochloride is a complex molecule that has garnered attention for its potential biological activities. This article aims to summarize the existing research on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
This compound belongs to the class of pyrimido[4,5-b]indole derivatives, which are known for their diverse biological activities. The structure incorporates a morpholine ring and a pyrrolidine moiety, which are significant in modulating biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃Cl₂N₅O |
| Molecular Weight | 357.31 g/mol |
| Solubility | Soluble in water and DMSO |
| Melting Point | Not specified |
Biological Activity
Research indicates that compounds similar to the one exhibit various biological activities including anti-inflammatory, anticancer, and neuroprotective effects.
Anti-inflammatory Activity
Studies have shown that pyrimido[4,5-b]indole derivatives can significantly inhibit inflammatory responses. For instance, a related compound demonstrated 58.7% inhibition of edema in a carrageenan-induced paw edema model at a dosage of 40 mg/kg . This suggests that the compound may possess similar anti-inflammatory properties.
Anticancer Potential
The structural features of this compound suggest potential anticancer activity. Pyrimido[4,5-b]indoles have been shown to selectively inhibit specific kinases involved in cancer cell proliferation. In vitro studies indicate that these compounds can disrupt signaling pathways critical for tumor growth .
Neuroprotective Effects
Some derivatives have been evaluated for neuroprotective effects against conditions such as Huntington's disease and ischemia. The presence of the pyrrolidine moiety is thought to enhance the ability of these compounds to cross the blood-brain barrier, potentially providing therapeutic benefits in neurodegenerative diseases .
The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Inhibition of Kinases : Compounds with similar structures have been shown to inhibit MAP kinases, which play a crucial role in cellular signaling pathways related to growth and survival .
- Modulation of Inflammatory Mediators : By inhibiting cyclooxygenase enzymes and other inflammatory mediators, these compounds can reduce inflammation effectively .
Case Studies
- Inflammation Model : In a study involving carrageenan-induced inflammation in rats, a derivative exhibited significant anti-inflammatory activity comparable to standard treatments.
- Cancer Cell Lines : Testing against various cancer cell lines revealed that certain derivatives led to apoptosis in malignant cells while sparing normal cells.
- Neuroprotection : In models of neurodegeneration, compounds demonstrated protective effects against oxidative stress-induced cell death.
Q & A
Q. What are the optimal synthetic conditions for preparing 4-[2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)ethyl]morpholine dihydrochloride?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:
- Reaction Solvent Selection : Use methanol/water mixtures (e.g., 3:1 v/v) under reflux to balance solubility and reaction efficiency .
- Purification : Silica gel column chromatography with gradients of chloroform:methanol:ammonia (e.g., 96:4:0.4) to isolate intermediates. Final hydrochlorination is achieved using ethanolic HCl, followed by recrystallization from ethanol to enhance purity (>95%) .
- Yield Optimization : Control reaction stoichiometry (e.g., 1.2–1.5 equivalents of nucleophilic reagents) and monitor pH during salt formation to avoid byproducts .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- 1H/13C NMR Spectroscopy : Confirm pyrrolidine and morpholine ring integration ratios (e.g., coupling constants J = 2.5–3.5 Hz for adjacent protons in heterocycles) and hydrate stoichiometry .
- HPLC-MS : Assess purity (>99%) using reverse-phase C18 columns with acetonitrile/0.1% formic acid gradients. Monitor for residual solvents (e.g., dichloromethane) via GC-MS .
- X-ray Crystallography (if single crystals are obtainable): Resolve dihydrochloride salt formation and hydrate stability .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particulates (H335) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in novel reaction systems?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model charge distribution on the pyrimidoindole core, identifying nucleophilic/electrophilic sites .
- Reaction Path Sampling : Apply nudged elastic band (NEB) methods to simulate intermediates in coupling reactions (e.g., Suzuki-Miyaura cross-couplings) .
- Machine Learning : Train models on existing reaction data (e.g., solvent polarity vs. yield) to predict optimal conditions for derivative synthesis .
Q. What strategies resolve contradictory bioactivity data across in vitro assays?
- Methodological Answer :
- Dose-Response Optimization : Perform IC50 assays in triplicate across varying pH (6.8–7.4) and serum concentrations (e.g., 0–10% FBS) to control for assay interference .
- Metabolite Profiling : Use LC-HRMS to identify degradation products (e.g., hydrolyzed morpholine rings) that may affect activity .
- Structural Analog Comparison : Benchmark against pyrimido[4,5-b]indole derivatives (e.g., Forodesine Hydrochloride) to isolate pharmacophore contributions .
Q. How can hygroscopicity of the dihydrochloride hydrate form be mitigated in formulation studies?
- Methodological Answer :
- Lyophilization : Remove water under vacuum (≤0.1 mBar) at –50°C to stabilize the anhydrous form .
- Excipient Screening : Co-formulate with cyclodextrins (e.g., HP-β-CD) or silica nanoparticles to reduce moisture uptake .
- Dynamic Vapor Sorption (DVS) : Quantify water adsorption isotherms at 25°C/60% RH to identify critical hydration thresholds .
Q. What experimental designs optimize catalytic efficiency in asymmetric syntheses involving this compound?
- Methodological Answer :
- Design of Experiments (DoE) : Apply fractional factorial designs (e.g., 2^5-1) to test variables: catalyst loading (0.5–5 mol%), temperature (25–80°C), and solvent polarity (logP 0.5–3.0) .
- Response Surface Methodology (RSM) : Model enantiomeric excess (ee%) as a function of chiral ligand structure (e.g., BINAP vs. Salen) .
- Kinetic Analysis : Use stopped-flow UV-Vis spectroscopy to monitor reaction intermediates and identify rate-limiting steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
